Cas no 16078-30-1 (1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

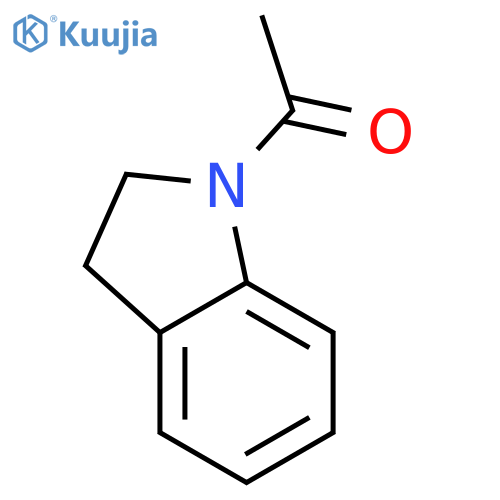

16078-30-1 structure

商品名:1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-ACETYLINDOLINE

- 1-(2,3-Dihydro-indol-1-yl)ethanone

- 1-(2,3-Dihydroindol-1-yl)ethanone

- 1-ACETYL-2,3-DIHYDROINDOLE

- 1-(Indolin-1-yl)ethanone

- N-Acetylindoline

- 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

- SR-01000389835-1

- DTXSID10166984

- 1-(2,3-dihydro-indol-1-yl)-ethanone

- SB64066

- SY015454

- SR-01000389835

- F0451-0187

- 1H-Indole, 1-acetyl-2,3-dihydro-

- 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)

- ChemDiv2_000149

- AKOS003239122

- HMS555O21

- Z30624388

- SCHEMBL396037

- 1-(indolin-1-yl)ethan-1-one

- BRN 0129366

- N-Acetyl indoline

- A-1414

- CS-W010870

- CHEMBL3274978

- RNTCWULFNYNFGI-UHFFFAOYSA-N

- 16078-30-1

- Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-

- AC-23381

- MFCD00022908

- 1-Acetylindoline, 98%

- 1-(2,3-dihydro-1H-indol-1-yl)-ethanone

- 1-Acetyl-2,3-dihydro-1H-indole

- EN300-49295

- 1-acetyl-indoline

- 5-20-06-00242 (Beilstein Handbook Reference)

- BDBM50016624

- acetylindoline

- 1-indolin-1-ylethanone;1-(Indolin-1-yl)ethanone

- HMS1369G17

- FT-0629823

- InChI=1/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H

- INDOLINE, 1-ACETYL-

- A810181

- Maybridge1_005081

- DB-043468

- STK364320

- 1-(2,3-dihydro-1H-indol-1-yl)ethanone

-

- MDL: MFCD00022908

- インチ: InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3

- InChIKey: RNTCWULFNYNFGI-UHFFFAOYSA-N

- ほほえんだ: CC(N1CCC2=C1C=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 161.08400

- どういたいしつりょう: 161.084064

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 20.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.144

- ゆうかいてん: 102-104 °C (lit.)

- ふってん: 355.1℃ at 760 mmHg

- フラッシュポイント: 174.5 °C

- 屈折率: 1.575

- PSA: 20.31000

- LogP: 1.66060

- ようかいせい: 未確定

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H317

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22-S24/25

- RTECS番号:NM1892500

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- セキュリティ用語:S22;S24/25

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-49295-0.5g |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |

16078-30-1 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F0451-0187-75mg |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |

16078-30-1 | 90%+ | 75mg |

$208.0 | 2023-11-21 | |

| Enamine | EN300-49295-50.0g |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |

16078-30-1 | 95.0% | 50.0g |

$80.0 | 2025-03-21 | |

| Life Chemicals | F0451-0187-30mg |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |

16078-30-1 | 90%+ | 30mg |

$119.0 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801616-100g |

1-Acetylindoline |

16078-30-1 | 95% | 100g |

740.00 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A76160-5g |

1-(Indolin-1-yl)ethanone |

16078-30-1 | 97% | 5g |

¥48.0 | 2021-09-10 | |

| Fluorochem | 216430-5g |

1-(Indolin-1-yl)ethanone |

16078-30-1 | 95% | 5g |

£10.00 | 2022-02-28 | |

| TRC | D448340-5g |

1-(2,3-Dihydroindol-1-yl)ethanone |

16078-30-1 | 5g |

$ 135.00 | 2022-06-05 | ||

| Apollo Scientific | OR25444-25g |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |

16078-30-1 | 98+% | 25g |

£17.00 | 2025-03-21 | |

| TRC | D448340-1000mg |

1-(2,3-Dihydroindol-1-yl)ethanone |

16078-30-1 | 1g |

$ 133.00 | 2023-04-17 |

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献

-

Namrata Prusty,Lakshmana K. Kinthada,Rohit Meena,Rajesh Chebolu,Ponneri Chandrababu Ravikumar Org. Biomol. Chem. 2021 19 891

-

Venty Suryanti,Mohan Bhadbhade,Roger Bishop,David StC Black,Naresh Kumar CrystEngComm 2012 14 7345

-

3. Design, synthesis, and characterisation of glyoxylamide-based short peptides as self-assembled gelsVina R. Aldilla,Shashidhar Nizalapur,Adam Martin,Chris E. Marjo,Anne Rich,Eugene Yee,Panthipa Suwannakot,David StC. Black,Pall Thordarson,Naresh Kumar New J. Chem. 2017 41 13462

-

Tyrone J. Hogenauer,Qianli Wang,Aditya K. Sanki,Amy J. Gammon,Cherie H. L. Chu,Clyde M. Kaneshiro,Yasuhiro Kajihara,Katja Michael Org. Biomol. Chem. 2007 5 759

-

Yuto Mifune,Hiroyuki Nakamura,Shinichiro Fuse Org. Biomol. Chem. 2016 14 11244

16078-30-1 (1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one) 関連製品

- 21905-78-2(Acetyloxindole)

- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)

- 62368-29-0(1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one)

- 2861-59-8(2,3-dihydro-1H-indole-1-carbaldehyde)

- 61-70-1(1-Methyl-2-oxindole (1-Methyl-2-indolone))

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16078-30-1)1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

清らかである:99%

はかる:500g

価格 ($):170.0